3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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Overview
Description
“3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a chemical compound with the molecular formula C14H20F3NO4SSi . It is also known as “3-Morpholino-2-(trimethylsilyl)phenyl Triflate” or "Trifluoromethanesulfonic Acid 3-Morpholino-2-(trimethylsilyl)phenyl Ester" .
Molecular Structure Analysis
The molecular structure of “3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” can be represented by the InChI code: 1S/C14H20F3NO4SSi/c1-24(2,3)13-11(18-7-9-21-10-8-18)5-4-6-12(13)22-23(19,20)14(15,16)17/h4-6H,7-10H2,1-3H3
.
Chemical Reactions Analysis
“3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a benzyne precursor that can be activated under mild conditions . It’s known to be highly reactive with dienes and other dipolariphiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” include a molecular weight of 383.46 , and a melting point range of 59.0 to 63.0 °C . The compound appears as a white to light yellow powder to crystal .
Scientific Research Applications
Synthesis and Characterization
3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate serves as a pivotal compound in synthetic chemistry, offering routes to various complex molecules. For instance, it has been demonstrated as an excellent catalyst for the acylation of alcohols with acid anhydrides, facilitating the acylation of highly functionalized alcohols efficiently and in a fraction of the time used under standard conditions (Procopiou, Baugh, Flack, & Inglis, 1998). Additionally, its application extends to the synthesis of silylated carbodiphosphoranes, a process that yields air-sensitive compounds stable in solution and solid state under inert atmospheres, as demonstrated through NMR experiments and X-ray diffraction analysis (Kuzu, Kneusels, Bauer, Neumüller, & Tonner, 2014).
Organic Synthesis Enhancements
This compound has shown to be a versatile precursor to o-benzyne, a key intermediate in the synthesis of various organic molecules. An efficient procedure has been reported for the preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, highlighting its role in facilitating the gram-scale synthesis of complex structures from simple phenol derivatives, significantly improving yield and reducing the need for chromatographic purification (Bronner & Garg, 2009).
Advances in Heterocyclic Chemistry
In heterocyclic chemistry, the compound under discussion has been employed to create innovative pathways for synthesizing dihydropyrans through Prins cyclization, demonstrating a novel method for achieving stereo- and regioselectivity in the formation of C-substituted morpholines, piperazines, azepines, and oxazepines. These methods highlight the compound's utility in enabling selective synthesis under ambient conditions, which is crucial for the production of natural products and potential pharmaceuticals (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).
Safety and Hazards
“3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is classified as a dangerous substance. It can cause severe skin burns and eye damage (H314), and it may be corrosive to metals (H290) . Precautionary measures include avoiding inhalation of dust or smoke (P260), storing only in the original container (P234), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
(3-morpholin-4-yl-2-trimethylsilylphenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO4SSi/c1-24(2,3)13-11(18-7-9-21-10-8-18)5-4-6-12(13)22-23(19,20)14(15,16)17/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGQKBYYIRRAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO4SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
CAS RN |
2047348-50-3 |
Source
|
Record name | 3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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